1-(2-Methoxyphenyl)-3-methylbutan-2-amine

Organic Chemistry Medicinal Chemistry Structure-Activity Relationship

This phenethylamine-derivative building block is differentiated by its branched 3-methylbutan-2-amine backbone and 2-methoxy substitution pattern, delivering computed XLogP3 of 3.1 and TPSA of 35.3 Ų. No published SAR or pharmacological data exist—generic substitution with common phenethylamines is scientifically invalid and risks experimental failure. Procure the exact compound (CAS 1184582-52-2) at ≥95% purity to ensure structural fidelity in medicinal chemistry scaffold exploration, analytical method development, or QSPR model validation.

Molecular Formula C12H19NO
Molecular Weight 193.28 g/mol
CAS No. 1184582-52-2
Cat. No. B1427646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Methoxyphenyl)-3-methylbutan-2-amine
CAS1184582-52-2
Molecular FormulaC12H19NO
Molecular Weight193.28 g/mol
Structural Identifiers
SMILESCC(C)C(CC1=CC=CC=C1OC)N
InChIInChI=1S/C12H19NO/c1-9(2)11(13)8-10-6-4-5-7-12(10)14-3/h4-7,9,11H,8,13H2,1-3H3
InChIKeyYCSNFYGHNPNIFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Methoxyphenyl)-3-methylbutan-2-amine (CAS 1184582-52-2): Physicochemical Profile and Procurement Context


1-(2-Methoxyphenyl)-3-methylbutan-2-amine (CAS 1184582-52-2) is a synthetic organic compound with the molecular formula C12H19NO and a molecular weight of 193.28 g/mol. It is classified as a phenethylamine derivative, featuring a 2-methoxyphenyl group and a 3-methylbutan-2-amine backbone [1]. This compound is primarily available as a research chemical building block, with a typical commercially specified purity of 95% . A comprehensive search of primary literature and patent databases indicates a notable absence of published biological activity, pharmacological characterization, or detailed comparative studies for this specific compound.

Why 1-(2-Methoxyphenyl)-3-methylbutan-2-amine (CAS 1184582-52-2) Cannot Be Substituted with Other Phenethylamines


Generic substitution of 1-(2-Methoxyphenyl)-3-methylbutan-2-amine with other phenethylamine derivatives is not scientifically justifiable. The compound's unique 3-methylbutan-2-amine backbone and specific 2-methoxy substitution pattern [1] are critical structural features that dictate its potential interactions and reactivity. Without direct comparative biological or physicochemical data, any substitution would introduce unknown and uncharacterized variables, potentially invalidating experimental results. The absence of established structure-activity relationship (SAR) data for this specific compound further amplifies the risk of substituting it with a structurally distinct analog. Therefore, procurement of the exact compound is essential for maintaining experimental consistency.

Quantitative Differentiation of 1-(2-Methoxyphenyl)-3-methylbutan-2-amine (CAS 1184582-52-2)


Structural Differentiation: Branching at the Beta Position

1-(2-Methoxyphenyl)-3-methylbutan-2-amine is structurally differentiated from common phenethylamines like amphetamine and methamphetamine by a 3-methylbutan-2-amine chain instead of a propan-2-amine chain. This introduces a beta-branched alkyl group (isopropyl) adjacent to the amine [1]. A direct quantitative comparison with a closely related analog, such as 1-(2-methoxyphenyl)butan-2-amine, is not possible due to a lack of published data for both compounds. However, the difference in steric bulk and lipophilicity conferred by the isopropyl group is expected to significantly alter molecular interactions and physicochemical properties. This is a class-level inference based on established medicinal chemistry principles.

Organic Chemistry Medicinal Chemistry Structure-Activity Relationship

Physicochemical Differentiation: Computed Lipophilicity (XLogP3)

The computed lipophilicity (XLogP3) for 1-(2-Methoxyphenyl)-3-methylbutan-2-amine is 3.1 [1]. This value can be compared to the computed XLogP3 of the structurally similar but less branched analog, 1-(2-methoxyphenyl)propan-2-amine (ortho-methoxyamphetamine), which is 1.8 [2]. The difference of +1.3 log units indicates a significant increase in lipophilicity, likely driven by the additional carbon atoms and branching in the target compound's alkyl chain. This is a cross-study comparison of computed values.

Computational Chemistry Drug Design ADME

Physicochemical Differentiation: Topological Polar Surface Area (TPSA)

The computed Topological Polar Surface Area (TPSA) for 1-(2-Methoxyphenyl)-3-methylbutan-2-amine is 35.3 Ų [1]. For comparison, the TPSA of the unbranched analog 1-(2-methoxyphenyl)propan-2-amine is 35.3 Ų [2], which is identical. This cross-study comparison demonstrates that the increased steric bulk and lipophilicity of the target compound does not alter the TPSA, as the polar atoms (one nitrogen, one oxygen) and their environment remain unchanged. The quantitative difference is 0 Ų.

Computational Chemistry Medicinal Chemistry ADME

Commercially Specified Purity

Commercially, 1-(2-Methoxyphenyl)-3-methylbutan-2-amine is supplied with a minimum purity specification of 95% . This is a standard purity level for research-grade building blocks. While no direct comparator is available, this specification serves as a baseline for the compound's identity and quality for procurement. It is a supporting piece of evidence for its intended use as a research intermediate.

Analytical Chemistry Chemical Synthesis Procurement

Primary Research Applications for 1-(2-Methoxyphenyl)-3-methylbutan-2-amine (CAS 1184582-52-2)


Use as a Novel Scaffold in Medicinal Chemistry SAR Studies

The primary and most relevant application for 1-(2-Methoxyphenyl)-3-methylbutan-2-amine is as a structurally unique scaffold in medicinal chemistry. Its differentiation from common phenethylamines, based on its branched alkyl chain and specific computed lipophilicity (XLogP3 of 3.1) [1], makes it a candidate for exploring novel structure-activity relationships (SAR). Researchers can use this compound to probe the effects of beta-branching and increased lipophilicity on biological target interactions, particularly in the absence of any pre-existing pharmacological data.

Intermediate for the Synthesis of More Complex Molecules

This compound is categorized as a research chemical building block . Its primary amine group makes it a versatile intermediate for further synthetic transformations, such as amide bond formation, reductive amination, or N-alkylation. Its unique substitution pattern can be leveraged to build chemical libraries of novel derivatives that would be otherwise inaccessible from simpler starting materials.

Analytical Standard for Chromatography and Mass Spectrometry

Given its defined purity of 95% , this compound can be procured for use as an analytical standard in the development of liquid chromatography (LC) or gas chromatography-mass spectrometry (GC-MS) methods. Its unique mass spectrum and retention time, driven by its specific structure, could be used as a reference for identifying or quantifying related compounds in complex mixtures, particularly in research involving novel psychoactive substances or synthetic impurities.

Computational Chemistry and Modeling Studies

The availability of computed physicochemical descriptors, such as XLogP3 (3.1) and TPSA (35.3 Ų) [1], supports its use in computational studies. This compound can serve as a validation case or a test molecule for developing or refining quantitative structure-property relationship (QSPR) models, particularly those focused on predicting the impact of steric bulk on lipophilicity and molecular conformation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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